molecular formula C11H9FO B3021045 (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal CAS No. 106485-23-8

(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal

Cat. No.: B3021045
CAS No.: 106485-23-8
M. Wt: 176.19 g/mol
InChI Key: RJDFBVBPWYJKEG-UHFFFAOYSA-N
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Description

(2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal: is an organic compound characterized by the presence of a fluorophenyl group attached to a penta-2,4-dienal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienal compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other suitable synthetic routes that ensure high yield and purity. The process typically includes steps such as purification by column chromatography or recrystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, this compound may be used as a probe to study the interactions of fluorinated compounds with biological systems. Its fluorophenyl group can provide insights into the behavior of fluorinated drugs and their interactions with biological targets.

Medicine: In medicinal chemistry, this compound can serve as a precursor for the synthesis of potential pharmaceutical agents. Its structural features may be exploited to design compounds with specific biological activities.

Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal involves its interaction with molecular targets through its aldehyde and fluorophenyl groups. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved. The compound may act as an electrophile, reacting with nucleophilic sites in biological molecules, or it may participate in redox reactions that alter cellular processes.

Comparison with Similar Compounds

    (2E,4E)-5-(2-fluorophenyl)-2,4-pentadienal: Similar in structure but with the fluorine atom positioned differently on the phenyl ring.

    (2E,4E)-2,4-nonadienal: A related compound with a different alkyl chain length and no fluorine substitution.

Uniqueness: (2E,4E)-5-(4-fluorophenyl)penta-2,4-dienal is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(4-fluorophenyl)penta-2,4-dienal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDFBVBPWYJKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=CC=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394893
Record name 5-(4-fluorophenyl)penta-2,4-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106485-23-8
Record name 5-(4-fluorophenyl)penta-2,4-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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